molecular formula C9H11ClN4 B2552713 5-Methyl-2-phenyl-2H-1,2,3-triazol-4-amine hydrochloride CAS No. 2241141-90-0

5-Methyl-2-phenyl-2H-1,2,3-triazol-4-amine hydrochloride

Cat. No.: B2552713
CAS No.: 2241141-90-0
M. Wt: 210.67
InChI Key: BOYWTQYSLBIIHC-UHFFFAOYSA-N
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Description

5-Methyl-2-phenyl-2H-1,2,3-triazol-4-amine hydrochloride is a heterocyclic compound belonging to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Methyl-2-phenyl-2H-1,2,3-triazol-4-amine hydrochloride has been found to exhibit potent inhibitory activity against xanthine oxidase (XO), an enzyme involved in purine metabolism . This suggests that it may interact with this enzyme and potentially other biomolecules in the body.

Molecular Mechanism

It has been suggested that it acts as a mixed-type inhibitor of xanthine oxidase, indicating that it may bind to the active site of this enzyme .

Temporal Effects in Laboratory Settings

Triazole compounds are known for their high chemical stability , suggesting that this compound may also exhibit stability and long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

Given its inhibitory activity against xanthine oxidase , it may be involved in the metabolic pathway of purine degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-phenyl-2H-1,2,3-triazol-4-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with acetoacetic ester, followed by cyclization with sodium nitrite in the presence of hydrochloric acid to form the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be fine-tuned to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-phenyl-2H-1,2,3-triazol-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The triazole ring allows for various substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

5-Methyl-2-phenyl-2H-1,2,3-triazol-4-amine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-phenyl-2H-1,2,3-triazol-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit xanthine oxidase with high potency sets it apart from other triazole derivatives .

Properties

IUPAC Name

5-methyl-2-phenyltriazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.ClH/c1-7-9(10)12-13(11-7)8-5-3-2-4-6-8;/h2-6H,1H3,(H2,10,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYWTQYSLBIIHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=C1N)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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